molecular formula C7H10N2OS B8496285 2-(6-Aminopyridin-3-ylthio)ethanol

2-(6-Aminopyridin-3-ylthio)ethanol

Cat. No.: B8496285
M. Wt: 170.23 g/mol
InChI Key: HENYYXOHOHCOOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Aminopyridin-3-ylthio)ethanol is a pyridine derivative characterized by a thioether (-S-) linkage at position 3 of the pyridine ring, an amino (-NH₂) group at position 6, and an ethanol (-CH₂CH₂OH) substituent attached via sulfur. This structure imparts unique electronic and steric properties, distinguishing it from oxygen-linked analogs and other pyridine derivatives.

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

2-(6-aminopyridin-3-yl)sulfanylethanol

InChI

InChI=1S/C7H10N2OS/c8-7-2-1-6(5-9-7)11-4-3-10/h1-2,5,10H,3-4H2,(H2,8,9)

InChI Key

HENYYXOHOHCOOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1SCCO)N

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences

The compound’s closest analogs include pyridine derivatives with variations in substituent positions and linkage types (Table 1). Notable examples from the Catalog of Pyridine Compounds (2017) include:

  • 2-(3-Aminopyridin-2-yloxy)ethanol (CAS 1021015-09-7): Features an ether (-O-) linkage and an amino group at position 3 .
  • 2-(3-Aminopyridin-4-yloxy)ethanol: Similar to the above but with the ethanol group attached at pyridine position 4 .
  • (6-Iodopyridin-2-yl)-methanol: Substituted with iodine at position 6 and a methanol group at position 2 .

Table 1: Structural and Physical Properties of Selected Pyridine Derivatives

Compound Name Substituent Positions Linkage Type Molecular Weight Key Features
2-(6-Aminopyridin-3-ylthio)ethanol* 6-NH₂, 3-S Thioether ~170–172† Lipophilic, potential S-based reactivity
2-(3-Aminopyridin-2-yloxy)ethanol 3-NH₂, 2-O Ether 154.17 Commercial availability
2-(3-Aminopyridin-4-yloxy)ethanol 3-NH₂, 4-O Ether N/A Positional isomer of above
(6-Iodopyridin-2-yl)-methanol 6-I, 2-OH N/A Halogenated analog

*Target compound; †Estimated based on sulfur’s atomic weight.

Physicochemical Properties

  • Solubility: Thioether-linked compounds like this compound are expected to exhibit lower water solubility than their ether-linked counterparts due to reduced polarity. However, ethanol or DMF/ethanol mixtures (as in ) may enhance solubility during synthesis .
  • Molecular Weight: The thioether group increases molecular weight (~170–172 vs.

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